Bovine Serum Albumin (BSA)

Description

What exactly is Bovine serum albumin?

Bovine serum albumin (Bovine serum albumin, also known as "Fraction V") is an albumin-like protein derived from cows. It is frequently employed as a protein concentration for laboratory tests.

Bovine Serum Albumin is a well-known blocking reagent used in immunohistochemistry (IHC) and immunocytochemistry (ICC), ELISAs, and Western Blotting. It blocks specific antibody binding. Bovine Serum Albumin can serve as a concentration standard for the Bradford assays for quantifying protein. Bovine serum albumin is utilized in cell culture.

The biochemical description of Bovine serum albumin

The entire length of the Bovine serum albumin precursor protein measures 607 amino acids (AAs) in length. An N-terminal 18-residue signal-peptide is removed from the protein precursor following release, and the initial protein product has five89 amino acid residues. Six amino acids are cut off to produce an adult Bovine serum albumin protein composed of 583 amino acids.

Benefits of Bovine serum albumin

Bovine serum albumin has numerous biochemical applications, including ELISAs (Enzyme-Linked Immunosorbent Assay), immunoblots, and immunohistochemistry. Because Bovine serum albumin is a small, stable, moderately non-reactive protein, it is often used as a blocker in immunohistochemistry. During immunohistochemistry, which is the process that uses antibodies to identify antigens in cells, tissue sections are usually incubated with Bovine serum albumin blockers to bind nonspecific binding sites. This binding of Bovine serum albumin to nonspecific binding sites increases the chance that the antibodies will bind only to the antigens of interest. The Bovine serum albumin blocker improves sensitivity by decreasing background noise as the areas are covered with moderately non-reactive protein. During this process, minimization of nonspecific binding of antibodies is essential to acquire the highest signal-to-noise ratio.

Bovin serum albumin can also be used as a nutrient within the microbial and cell culture. Bovine serum albumin is used in digestions with restriction to stabilize certain enzymes in the digestion of DNA. It also prevents the adhesion of enzymes from pipetting tips and other vessels. The protein is not a factor in other enzymes which do not require it to stabilize. Bovine serum albumin is often used to measure the number of different proteins by comparing an undetermined amount of protein with the known amount present in Bovine serum albumin (see Bradford protein assay). Bovine serum albumin is utilized due to its ability to boost the assays' signal and its effectiveness for many biochemical reactions. It is cost-effective because large quantities of it are easily extracted from bovine blood, a product in beef production. Another benefit of Bovine albumin in serum is it could serve as a quick method to remove substances that hinder the enzyme required, which can impair the polymerase chain reaction (PCR). Bovine serum albumin is extensively used as a template to create nanostructures.

Bovine serum albumin also is the primary component of fetal bovine serum—a viral cell culture medium.

Bovine serum albumin enhances the functionality of antibodies and prolongs their lifespan. It is essential in quantifying proteins and stabilizing ingredients in the blunt end and replacement tests.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

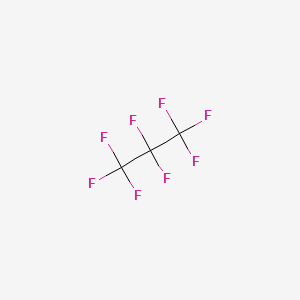

1,1,1,2,2,3,3,3-octafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F8/c4-1(5,2(6,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSGYZVSCZSLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F8 | |

| Record name | OCTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 1,1,1,2,2,3,3,3-octafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69878-14-4 | |

| Record name | Propane, 1,1,1,2,2,3,3,3-octafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69878-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9052503 | |

| Record name | Perflutren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octafluoropropane is a colorless, odorless gas. It is relatively inert. The mixture is nonflammable and nontoxic, though asphyxiation may occur because of displacement of oxygen. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Liquid | |

| Record name | OCTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perflutren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

-36.7 °C | |

| Record name | Perflutren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5.7 mg/L at 15 °C, Miscible with water, Miscible with alcohol, ether. Soluble in benzene, chloroform, 1.46e-01 g/L | |

| Record name | Perflutren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Perflutren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.352 at 20 °C (liquid) | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.63X10+3 mm Hg at 25 °C | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, nonflammable gas | |

CAS No. |

76-19-7 | |

| Record name | OCTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perfluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflutren [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflutren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perflutren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUTREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK0N3WH0SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Perflutren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-147.6 °C | |

| Record name | Perflutren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Perflutren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Architecture of a Workhorse: A Technical Guide to Bovine Serum Albumin Structure and Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

Bovine Serum Albumin (BSA) is a cornerstone of biological research and pharmaceutical development, prized for its stability, inertness, and ready availability. This technical guide provides an in-depth exploration of the structural and molecular characteristics of BSA, offering detailed experimental protocols and data-driven insights for professionals leveraging this critical protein in their work.

Molecular Composition and Primary Structure

Bovine Serum Albumin is a single polypeptide chain protein. The precursor protein consists of 607 amino acids.[1] Post-translational modifications, including the cleavage of an 18-residue signal peptide and a 6-residue propeptide, result in the mature BSA protein, which is composed of 583 amino acids.[1][2] The primary structure, or amino acid sequence, dictates the protein's folding and ultimate three-dimensional conformation.

Amino Acid Composition

The following table summarizes the amino acid composition of mature Bovine Serum Albumin.

| Amino Acid | 3-Letter Code | 1-Letter Code | Number of Residues | Percentage (%) |

| Alanine | Ala | A | 46 | 7.89 |

| Arginine | Arg | R | 23 | 3.95 |

| Asparagine | Asn | N | 14 | 2.40 |

| Aspartic Acid | Asp | D | 41 | 7.03 |

| Cysteine | Cys | C | 35 | 6.00 |

| Glutamic Acid | Glu | E | 59 | 10.12 |

| Glutamine | Gln | Q | 20 | 3.43 |

| Glycine | Gly | G | 16 | 2.74 |

| Histidine | His | H | 17 | 2.92 |

| Isoleucine | Ile | I | 14 | 2.40 |

| Leucine | Leu | L | 61 | 10.46 |

| Lysine | Lys | K | 59 | 10.12 |

| Methionine | Met | M | 4 | 0.69 |

| Phenylalanine | Phe | F | 27 | 4.63 |

| Proline | Pro | P | 28 | 4.80 |

| Serine | Ser | S | 28 | 4.80 |

| Threonine | Thr | T | 34 | 5.83 |

| Tryptophan | Trp | W | 2 | 0.34 |

| Tyrosine | Tyr | Y | 20 | 3.43 |

| Valine | Val | V | 35 | 6.00 |

| Total | 583 | 100.00 |

Note: The exact number of each amino acid residue may vary slightly between different reported sequences.

Secondary and Tertiary Structure

The polypeptide chain of BSA folds into a complex three-dimensional structure, crucial for its biological functions. The secondary structure of BSA is predominantly α-helical.

Secondary Structure Composition

| Secondary Structure | Percentage Content |

| α-Helix | ~54-67% |

| β-Sheet/Extended | ~10-23% |

| β-Turn | ~10% |

| Disordered | ~10-40% |

Note: The percentage of each secondary structure element can vary depending on the experimental conditions (e.g., pH, temperature) and the analytical method used.[2][3][4][5]

The tertiary structure of BSA is characterized by three homologous domains (I, II, and III), each of which is further divided into two subdomains (A and B).[1] These domains are connected by flexible loops, and the entire structure is stabilized by 17 disulfide bridges.[6] This heart-shaped, globular protein has dimensions of approximately 140 x 40 x 40 Å.[1]

Molecular Weight

The molecular weight of BSA is a critical parameter in many experimental applications. It can be determined theoretically from the amino acid sequence and experimentally through various techniques.

Theoretical vs. Experimental Molecular Weight

| Method | Molecular Weight (Da) |

| Theoretical (Mature) | 66,463 |

| SDS-PAGE | ~66,000 |

| Mass Spectrometry | ~66,430 |

| Size-Exclusion Chrom. | Varies (Monomer/Dimer) |

| X-ray Crystallography | ~66,430 (monomer) |

The theoretically calculated molecular weight of mature BSA is approximately 66,463 Da.[1] Experimental methods generally yield values in close agreement.

Experimental Protocols for Structural and Molecular Weight Determination

Detailed methodologies are essential for accurate and reproducible characterization of BSA.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Molecular Weight Estimation

SDS-PAGE separates proteins based on their molecular weight. The protein is denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge.

Caption: Workflow for determining the 3D structure of BSA via X-ray crystallography.

-

Crystallization: Highly purified BSA is required. A screening process is performed using various precipitants, buffers, and additives to find conditions that promote the formation of well-ordered crystals. [7]2. Data Collection: A suitable crystal is mounted and flash-cooled in liquid nitrogen to prevent radiation damage. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded on a detector. [8][9]3. Structure Determination: The diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted spots. The "phase problem" is solved using methods like molecular replacement (using a known homologous structure) or experimental phasing. [10]4. Model Building and Refinement: An initial atomic model is built into the calculated electron density map. This model is then refined computationally to improve its fit to the experimental data, resulting in a high-resolution three-dimensional structure. The final structure is validated for its geometric and stereochemical quality. [10]

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry (MS) is a highly accurate method for determining the molecular weight of proteins. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.

Caption: Workflow for analyzing BSA by size-exclusion chromatography.

-

Column Preparation: A size-exclusion column with an appropriate pore size for the expected molecular weight range of BSA is equilibrated with a suitable mobile phase (buffer). 2.[11] Sample Injection: A small, clarified volume of the BSA sample is injected onto the column. 3. Elution and Detection: The mobile phase carries the sample through the column. Larger molecules, which are excluded from the pores of the stationary phase, travel a shorter path and elute first. Smaller molecules enter the pores and elute later. The protein elution is monitored, typically by UV absorbance at 280 nm. 4.[12] Analysis: The resulting chromatogram shows peaks corresponding to different-sized molecules. By running a set of molecular weight standards, a calibration curve can be created to estimate the molecular weight of the species in the BSA sample and to assess its purity and the presence of aggregates.

A thorough understanding of the structure and molecular weight of Bovine Serum Albumin is fundamental for its effective use in research and development. The data and protocols presented in this guide provide a comprehensive resource for scientists and professionals, enabling precise experimental design, accurate data interpretation, and the advancement of scientific discovery. The application of the detailed methodologies outlined herein will ensure the reliable and reproducible characterization of this vital protein.

References

- 1. Bovine serum albumin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Probing the secondary structure of bovine serum albumin during heat-induced denaturation using mid-infrared fiberoptic sensors - Analyst (RSC Publishing) DOI:10.1039/C4AN01495B [pubs.rsc.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Protein Structure Determination by X-ray Crystallography | MolecularCloud [molecularcloud.org]

- 8. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 10. researchgate.net [researchgate.net]

- 11. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]

- 12. contractlaboratory.com [contractlaboratory.com]

- 13. goldbio.com [goldbio.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Bovine Serum Albumin (BSA)

For Researchers, Scientists, and Drug Development Professionals

Bovine Serum Albumin (BSA) is a well-characterized globular protein isolated from bovine blood.[1][2] Due to its stability, lack of enzymatic activity, and ready availability, BSA is a cornerstone reagent in a vast array of biochemical and pharmaceutical applications.[1][3] This technical guide provides an in-depth overview of the core physical and chemical properties of BSA, detailed experimental protocols for its quantification and use, and visualizations to illustrate its structure and applications.

Core Physical and Chemical Properties

The fundamental properties of BSA are summarized in the tables below, providing a quick reference for experimental design and data analysis.

Table 1: Key Physical and Chemical Properties of BSA

| Property | Value | Reference |

| Molecular Weight | 66,463 Da (~66.5 kDa) | [4] |

| Number of Amino Acid Residues | 583 | [4] |

| Isoelectric Point (pI) | 4.7 (in water at 25°C) | [4] |

| Extinction Coefficient (ε) | 43,824 M⁻¹cm⁻¹ at 279 nm | [4] |

| pH of 1% Solution | 5.2 - 7.0 | [4] |

| Dimensions | 140 x 40 x 40 Å (prolate ellipsoid) | [4][5] |

| Stokes Radius (rs) | 3.48 nm | [4] |

| Sedimentation Constant (S₂₀,w) | 4.5 (monomer), 6.7 (dimer) | [4] |

| Diffusion Constant (D₂₀,w) | 5.9 x 10⁻⁷ cm²/s | [4] |

| Secondary Structure | ~67% α-helix, no β-sheets | [5] |

Table 2: Amino Acid Composition of BSA

While the precise percentage of each amino acid can vary slightly between preparations, the general composition is well-established. The protein is notable for its high content of charged amino acids, which contributes to its solubility and binding properties.[6]

| Amino Acid | Approximate Percentage |

| Alanine (Ala) | High |

| Arginine (Arg) | Moderate |

| Asparagine (Asn) | Moderate |

| Aspartic acid (Asp) | High |

| Cysteine (Cys) | Low (17 residues involved in disulfide bonds)[5][6] |

| Glutamic acid (Glu) | High |

| Glutamine (Gln) | Moderate |

| Glycine (Gly) | Moderate |

| Histidine (His) | Low |

| Isoleucine (Ile) | Low |

| Leucine (Leu) | High |

| Lysine (Lys) | High |

| Methionine (Met) | Very Low |

| Phenylalanine (Phe) | Moderate |

| Proline (Pro) | Moderate |

| Serine (Ser) | Moderate |

| Threonine (Thr) | Moderate |

| Tryptophan (Trp) | Very Low |

| Tyrosine (Tyr) | Moderate |

| Valine (Val) | Moderate |

Structural and Functional Insights

BSA is a single polypeptide chain of 583 amino acids.[4] Its three-dimensional structure is heart-shaped and consists of three homologous domains (I, II, and III), each of which is further divided into two subdomains (A and B).[4][5] The structure is stabilized by 17 disulfide bridges.[5]

A key function of albumin in vivo is the transport of various molecules. BSA has multiple binding sites that can accommodate a wide range of ligands, including fatty acids, hormones, and various drugs.[4] For example, subdomain IIA contains "site 1," which binds drugs like salicylate (B1505791) and sulfonamides, while subdomain IIIA contains "site 2," which binds aromatic drugs such as tryptophan and thyroxine.[4]

Caption: Schematic of BSA's domain structure and key binding sites.

Stability and Denaturation

BSA is a relatively stable protein, particularly in a pH range of 4 to 9.[3][7] Its stability is attributed to its compact, globular structure and the extensive disulfide bonding.[5] However, BSA can be denatured by heat, extreme pH, and chemical denaturants like urea (B33335) and guanidine (B92328) chloride.[8][9] Thermal denaturation of BSA is a complex process that involves unfolding of the protein and subsequent aggregation.[10][11] This process is generally irreversible above 65°C.[11]

Applications in Research and Drug Development

The consistent properties and low cost of BSA make it an invaluable tool in various scientific applications.

-

Protein Quantification Standard: BSA is the most common standard used in colorimetric protein assays such as the Bradford and Bicinchoninic Acid (BCA) assays.[12][13]

-

Blocking Agent: In immunoassays like ELISA and Western blotting, BSA is used to block non-specific binding sites on surfaces, thereby reducing background noise and improving assay sensitivity.[2][14][15]

-

Cell Culture: BSA is often added to cell culture media as a nutrient and to stabilize other proteins.[3]

-

Drug Delivery: The ability of BSA to bind and transport various molecules has led to its exploration as a carrier for drug delivery.[16][17][18] BSA nanoparticles can encapsulate drugs, enhancing their stability and solubility.[16][18][19][20]

Caption: Role of BSA as a blocking agent in an ELISA workflow.

Experimental Protocols

Preparation of a BSA Stock Solution

Proper preparation of a BSA solution is critical for its effective use. Foaming should be avoided as it can denature the protein.[21]

Materials:

-

Bovine Serum Albumin (BSA), lyophilized powder

-

Solvent (e.g., deionized water, PBS, or TBS)

-

Volumetric flask

-

Magnetic stirrer and stir bar (optional, for large volumes)

Procedure:

-

Weigh the desired amount of BSA powder.

-

Add the BSA powder to the volumetric flask.

-

Slowly add the solvent to the flask. To avoid foaming, do not agitate vigorously.[21]

-

Gently swirl the flask to dissolve the BSA. For concentrations up to 30%, this may take some time.[22][23]

-

Once the BSA is completely dissolved, bring the solution to the final volume with the solvent.

-

Store the solution at 2-8°C. For long-term storage, the solution can be aliquoted and frozen at -20°C.[24]

Bradford Protein Assay using a BSA Standard

The Bradford assay is a rapid and sensitive method for protein quantification.[13][25]

Materials:

-

Bradford reagent (containing Coomassie Brilliant Blue G-250)[13][25]

-

BSA standard solutions (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL)[13]

-

Unknown protein sample

-

Spectrophotometer

-

Cuvettes or 96-well plate

Procedure:

-

Prepare a series of BSA standards by diluting a stock solution.[13]

-

Pipette a small volume (e.g., 20 µL) of each standard and the unknown sample into separate cuvettes or wells.[13]

-

Add the Bradford reagent (e.g., 1 mL) to each cuvette or well and mix gently.[13]

-

Incubate at room temperature for at least 5 minutes.[13]

-

Measure the absorbance at 595 nm using a spectrophotometer.[13]

-

Generate a standard curve by plotting the absorbance of the BSA standards versus their concentration.

-

Determine the concentration of the unknown sample from the standard curve.

Bicinchoninic Acid (BCA) Protein Assay using a BSA Standard

The BCA assay is another widely used colorimetric method for protein quantification and is compatible with most detergents.[12][26]

Materials:

-

BCA Reagent A (bicinchoninic acid in sodium carbonate)[26]

-

BCA Reagent B (4% copper (II) sulfate (B86663) pentahydrate)[26][27]

-

BSA standard solutions (e.g., 0-2 mg/mL)[26]

-

Unknown protein sample

-

Spectrophotometer or microplate reader

-

Test tubes or 96-well plate

Procedure:

-

Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[12][26][28]

-

Prepare a series of BSA standards by diluting a stock solution.[12][26]

-

Pipette a small volume (e.g., 10-25 µL) of each standard and the unknown sample into separate test tubes or wells.[26][28]

-

Add the BCA working reagent (e.g., 200 µL) to each tube or well and mix thoroughly.[26][28]

-

Incubate the reactions at 37°C for 30 minutes or 60°C for 15 minutes.[12][26][28][29]

-

Cool the samples to room temperature.

-

Generate a standard curve and determine the concentration of the unknown sample as described for the Bradford assay.

Use of BSA as a Blocking Agent in ELISA

Materials:

-

BSA

-

Blocking buffer (e.g., PBS or TBS with 0.05% Tween-20)

-

ELISA plate coated with antigen or antibody

Procedure:

-

Prepare a blocking solution, typically 1-5% BSA in blocking buffer.[22]

-

After coating the ELISA plate with the capture antibody or antigen and washing, add the blocking solution to each well to cover the surface.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the plate to remove unbound BSA before proceeding with the next steps of the ELISA.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. bosterbio.com [bosterbio.com]

- 3. jazindia.com [jazindia.com]

- 4. Bovine serum albumin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Physico-chemical characterization of bovine serum albumin in solution and as deposited on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Denaturation study of bovine serum albumin induced by guanidine chloride or urea by microcalorimetry [journal.hep.com.cn]

- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 10. Evolution of the structure and dynamics of bovine serum albumin induced by thermal denaturation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP01857K [pubs.rsc.org]

- 11. Influence of protein nativity on the stability of bovine serum albumin coated microbubbles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pierce BCA Protein Assay Protocol [protocols.io]

- 13. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 14. BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: a perspective study on mechanism of BSA blocking in common ELISA protocols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Engineered BSA nanoparticles: Synthesis, drug loading, and advanced characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bovine serum albumin nanoparticles as controlled release carrier for local drug delivery to the inner ear - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Engineered BSA nanoparticles: Synthesis, drug loading, and advanced characterization. | Read by QxMD [read.qxmd.com]

- 21. 7 Tips for Creating Bovine Serum Albumin (BSA) Solution | Lab Manager [labmanager.com]

- 22. Bovine Serum Albumin (BSA), BSA Protein | Capricorn Scientific [capricorn-scientific.com]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

- 25. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]

- 26. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 27. Protein Determination by the Bicinchoninic Acid (BCA) Method [sigmaaldrich.com]

- 28. bio-protocol.org [bio-protocol.org]

- 29. datasheets.scbt.com [datasheets.scbt.com]

The Lynchpin of Specificity: An In-depth Technical Guide to Bovine Serum Albumin as a Blocking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of immunoassays and molecular biology, the pursuit of a high signal-to-noise ratio is paramount for the generation of reliable and reproducible data. Non-specific binding of antibodies and other detection reagents to solid-phase surfaces is a persistent challenge that can lead to high background and ambiguous results. Bovine Serum Albumin (BSA), a readily available and cost-effective protein, has long been a cornerstone of laboratory practice, serving as a primary blocking agent to mitigate this issue. This in-depth technical guide elucidates the core mechanisms of action by which BSA functions as a blocking agent, provides quantitative data on its efficacy, and offers detailed experimental protocols for its application in key immunoassays.

Core Mechanism of Action

The efficacy of Bovine Serum Albumin as a blocking agent stems from its ability to passively adsorb to unoccupied hydrophobic and ionic sites on solid surfaces, such as polystyrene microtiter plates and nitrocellulose or PVDF membranes.[1][2][3] This process effectively prevents the subsequent non-specific binding of assay reagents, primarily antibodies, to these surfaces. The mechanism can be dissected into two primary functions:

-

Surface Passivation: BSA, being a relatively small and abundant protein, readily coats the surfaces of microplates or blotting membranes that are not already occupied by the immobilized antigen or protein of interest.[3] This physical barrier is formed through a combination of hydrophobic and electrostatic interactions between the protein and the surface.[4] By saturating these "sticky" spots, BSA minimizes the potential for antibodies to bind non-specifically, which would otherwise contribute to background signal.

-

Inhibition of Non-Specific Protein-Protein Interactions: Beyond surface blocking, BSA in solution can also help to reduce non-specific interactions between proteins.[5] It acts as a protein-rich environment that discourages low-affinity, non-specific binding between the primary or secondary antibodies and other proteins in the sample or on the membrane.

The globular nature of BSA allows for dense packing on a surface, creating an effective shield.[3] However, the efficiency of blocking can be influenced by the type of surface (hydrophobic vs. hydrophilic) and the specific formulation of the BSA.[6]

Quantitative Data on Blocking Efficiency

The selection of a blocking agent is often guided by empirical data. The following tables summarize key quantitative findings on the performance of BSA as a blocking agent.

| Surface Type | BSA Surface Coverage (% of close-packed monolayer) | Blocking Efficiency (%) | Target Proteins | Reference |

| Hydrophobic | 35% | 90-100% | Concanavalin A, IgG, Staphylococcal protein A | [6] |

| Hydrophilic | 35% | 68-100% | Concanavalin A, IgG, Staphylococcal protein A | [6] |

| Table 1: Blocking efficiency of a BSA layer on different surfaces. A 35% surface coverage was achieved with a 1 mg/mL BSA solution and a 30-minute incubation.[6] |

| Blocking Agent | Concentration for >90% Inhibition of Non-Specific Binding (Pre-treatment) | Relative Efficacy | Reference |

| Instantized Dry Milk | ~0.1 mg/mL | High | [7] |

| Casein | ~0.1 mg/mL | High | [7] |

| Bovine Serum Albumin | ~1 mg/mL | Moderate | [7] |

| Fish Skin Gelatin | ~10 mg/mL | Moderate-Low | [7] |

| Porcine Skin Gelatin | >100 mg/mL | Low | [7] |

| Table 2: Comparative effectiveness of various blocking agents in an ELISA format. Concentrations required to achieve over 90% inhibition of non-specific binding of a peroxidase-conjugated immunoglobulin are shown.[7] |

Experimental Protocols

Detailed and consistent protocols are critical for reproducible results. Below are step-by-step methodologies for the use of BSA as a blocking agent in ELISA and Western blotting.

Protocol 1: BSA Blocking in Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the use of BSA in a standard indirect ELISA.

1. Reagent Preparation:

- Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6): Prepare according to standard laboratory procedures.

- Wash Buffer (PBST or TBST): Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) containing 0.05% Tween-20.

- Blocking Buffer (1% BSA in PBST): Dissolve 1 gram of high-purity BSA in 100 mL of PBST. Filter sterilize if necessary and store at 4°C.[8]

- Antibody Diluent (1% BSA in PBST): The same as the blocking buffer.

2. Procedure:

- Antigen Coating: Dilute the antigen to the desired concentration in Coating Buffer and add 100 µL to each well of a high-binding 96-well microplate. Incubate overnight at 4°C.

- Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

- Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature or 37°C with gentle agitation.[9][10]

- Washing: Aspirate the blocking solution and wash the plate three times with 200 µL of Wash Buffer per well.

- Primary Antibody Incubation: Dilute the primary antibody in Antibody Diluent and add 100 µL to each well. Incubate for 1-2 hours at room temperature or overnight at 4°C.

- Washing: Repeat the washing step as in 2.2.4.

- Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Antibody Diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.

- Washing: Repeat the washing step as in 2.2.4.

- Detection: Add the appropriate substrate and measure the signal according to the manufacturer's instructions.

Protocol 2: BSA Blocking in Western Blotting

This protocol details the use of BSA for blocking membranes in a standard Western blot procedure.

1. Reagent Preparation:

- Transfer Buffer: Prepare according to standard laboratory procedures for your protein of interest and membrane type.

- Wash Buffer (TBST): Tris-Buffered Saline with 0.1% Tween-20.

- Blocking Buffer (5% BSA in TBST): Dissolve 5 grams of high-purity BSA in 100 mL of TBST.[11]

- Antibody Diluent (5% BSA in TBST): The same as the blocking buffer.

2. Procedure:

- Protein Transfer: Following SDS-PAGE, transfer the proteins to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.[12]

- Membrane Activation (for PVDF): If using a PVDF membrane, briefly immerse it in 100% methanol (B129727) until it becomes translucent, then rinse with deionized water.[12]

- Blocking: Place the membrane in a shallow container and add a sufficient volume of Blocking Buffer to completely submerge the membrane. Incubate for 1 hour at room temperature with gentle agitation.[11][13]

- Washing: Briefly rinse the membrane with TBST.

- Primary Antibody Incubation: Dilute the primary antibody in Antibody Diluent and incubate with the membrane for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[14]

- Washing: Wash the membrane three times for 5-10 minutes each with TBST.[13]

- Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Antibody Diluent and incubate with the membrane for 1 hour at room temperature with gentle agitation.[12]

- Washing: Wash the membrane three times for 10 minutes each with TBST.

- Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.

Visualizations of Mechanisms and Workflows

To further clarify the role of BSA in these processes, the following diagrams illustrate the core concepts and experimental workflows.

Conclusion

References

- 1. academic.oup.com [academic.oup.com]

- 2. BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: a perspective study on mechanism of BSA blocking in common ELISA protocols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. bosterbio.com [bosterbio.com]

- 4. researchgate.net [researchgate.net]

- 5. corning.com [corning.com]

- 6. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bovine Serum Albumin (BSA) Blocking Buffer [sigmaaldrich.com]

- 9. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. biomol.com [biomol.com]

- 13. Western blot blocking: Best practices | Abcam [abcam.com]

- 14. ulab360.com [ulab360.com]

The Isolation of a Workhorse: A Technical Guide to the Discovery and Purification of Bovine Serum Albumin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine Serum Albumin (BSA) is a nearly ubiquitous protein in biochemical research and the biopharmaceutical industry. Valued for its stability, lack of enzymatic activity, and ability to act as a carrier and blocking agent, BSA's journey from a component of bovine blood to a highly purified reagent is a story of significant scientific advancement. This technical guide delves into the history of BSA's discovery and the evolution of its purification methodologies, providing detailed protocols and comparative data for key techniques.

Early Discoveries in Protein Chemistry

The path to purifying a single protein like BSA began with the very definition of "protein." In the late 18th and early 19th centuries, scientists began to isolate and characterize "albuminous substances" from various sources. While the concept of proteins as distinct macromolecules was not yet fully formed, these early studies laid the groundwork for future protein purification efforts. The term "protein," from the Greek "proteios" meaning "primary," was first suggested in 1838 by Jöns Jacob Berzelius to describe these fundamental biological substances.

The Dawn of a Landmark Technique: The Cohn Process

The urgent need for a stable plasma expander during World War II catalyzed a pivotal moment in protein purification. Dr. Edwin J. Cohn and his team at Harvard Medical School developed a method for fractionating plasma proteins, which led to the large-scale purification of albumin.[1] The Cohn process, a method of cold ethanol (B145695) fractionation, remains a foundational technique in the plasma industry.[2]

The principle behind the Cohn process is the differential solubility of plasma proteins in ethanol at low temperatures. By carefully controlling parameters such as pH, ethanol concentration, temperature, and ionic strength, different protein fractions can be selectively precipitated.[1] Albumin, being highly soluble, remains in the supernatant until the final fractionation steps.[1]

Experimental Protocol: The Cohn Process (Method 6)

This protocol outlines the classical Cohn fractionation method for the separation of bovine plasma proteins, culminating in the isolation of Fraction V, which is predominantly BSA.

Starting Material: Pooled bovine plasma

Reagents:

-

95% Ethanol, pre-chilled to -20°C

-

Sodium acetate (B1210297) solutions for pH adjustment

-

Distilled water, chilled to 4°C

Equipment:

-

Refrigerated centrifuge capable of maintaining temperatures at or below -5°C

-

Jacketed reaction vessels with temperature control

-

pH meter calibrated for low temperatures

-

Filtration apparatus

Procedure:

-

Initial Plasma Preparation:

-

Start with frozen bovine plasma and thaw at 1-4°C.

-

Adjust the plasma to a neutral pH (around 7.2-7.4).

-

-

Fraction I Precipitation (Fibrinogen):

-

Cool the plasma to -3°C.

-

Slowly add cold 95% ethanol to a final concentration of 8% (v/v) while maintaining the temperature at -3°C.

-

Adjust the pH to 7.2.

-

Allow the precipitate to form.

-

Separate the precipitate (Fraction I) by centrifugation at -3°C. The supernatant contains albumin and other globulins.

-

-

Fraction II+III Precipitation (Gamma Globulins):

-

To the supernatant from the previous step, lower the temperature to -5°C.

-

Increase the ethanol concentration to 25% (v/v).

-

Adjust the pH to 6.9.

-

Collect the precipitate (Fraction II+III) by centrifugation at -5°C. The supernatant still contains albumin.

-

-

Fraction IV Precipitation (Alpha and Beta Globulins):

-

To the supernatant from the Fraction II+III precipitation, maintain the temperature at -5°C.

-

Adjust the ethanol concentration to 18% (v/v) by adding chilled water or buffer.

-

Lower the pH to 5.2.

-

Remove the precipitate (Fraction IV) by centrifugation at -5°C.

-

-

Fraction V Precipitation (Albumin):

-

To the supernatant from the Fraction IV precipitation, increase the ethanol concentration to 40% (v/v).

-

Lower the pH to 4.8.

-

Maintain the temperature at -5°C.

-

The resulting precipitate is Fraction V, which is enriched in albumin.

-

Collect the Fraction V paste by centrifugation.

-

-

Further Purification of Fraction V:

-

The Fraction V paste can be further purified by reprecipitation or other techniques to increase the purity of the BSA.

-

Modern Purification Methodologies

While the Cohn process is historically significant and still used, particularly for initial fractionation, modern techniques offer higher purity and yield. These methods include heat shock fractionation and various forms of chromatography.

Heat Shock Fractionation

This method leverages the relatively high thermal stability of albumin compared to other plasma proteins. By briefly heating the plasma in the presence of a stabilizer, other proteins are denatured and precipitate, leaving a purer albumin solution.[3][4]

Starting Material: Bovine plasma or a pre-fractionated albumin solution.

Reagents:

-

Sodium Caprylate (stabilizer)

-

Hydrochloric Acid (HCl) or Acetic Acid for pH adjustment

-

Sodium Hydroxide (NaOH) for pH adjustment

Equipment:

-

Water bath or jacketed vessel capable of precise temperature control up to 70°C

-

pH meter

-

Centrifuge

Procedure:

-

Plasma Preparation:

-

Adjust the pH of the bovine plasma to approximately 6.5.

-

Add sodium caprylate to a final concentration of around 0.02 M to stabilize the albumin.

-

-

Heat Shock:

-

Rapidly heat the solution to 67-69°C and hold for approximately 30-60 minutes. This will cause the denaturation and precipitation of less stable proteins like globulins.

-

-

Cooling and pH Adjustment:

-

Quickly cool the mixture to below 30°C.

-

Adjust the pH to the isoelectric point of the denatured proteins (typically around 4.8-5.2) to maximize their precipitation.

-

-

Separation:

-

Remove the precipitated proteins by centrifugation or filtration. The supernatant contains the purified BSA.

-

-

Further Processing:

-

The BSA-rich supernatant can be further purified and concentrated using ultrafiltration or diafiltration.

-

Chromatographic Methods

Chromatography has revolutionized protein purification, offering high resolution and specificity. The most common chromatographic techniques for BSA purification are ion-exchange and affinity chromatography.

IEC separates proteins based on their net surface charge.[5] Since BSA has a known isoelectric point (pI) of approximately 4.7, its charge can be manipulated by adjusting the pH of the buffer. In anion-exchange chromatography, a positively charged resin is used to bind negatively charged proteins.

Starting Material: A pre-clarified solution containing BSA (e.g., the supernatant from a heat shock or an earlier fractionation step).

Reagents:

-

Equilibration/Wash Buffer: A low ionic strength buffer with a pH above the pI of BSA (e.g., 20 mM Tris-HCl, pH 8.0).

-

Elution Buffer: The same buffer as the equilibration buffer but with a high concentration of salt (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0).

Equipment:

-

Chromatography column packed with a strong anion-exchange resin (e.g., Q-Sepharose).

-

Chromatography system (pump, detector, fraction collector).

Procedure:

-

Column Equilibration:

-

Equilibrate the anion-exchange column with 5-10 column volumes (CV) of Equilibration Buffer.

-

-

Sample Loading:

-

Adjust the pH and conductivity of the BSA-containing sample to match the Equilibration Buffer.

-

Load the sample onto the column. BSA will bind to the positively charged resin, while other proteins with a positive or neutral charge at this pH will flow through.

-

-

Washing:

-

Wash the column with 5-10 CV of Equilibration Buffer to remove any unbound or weakly bound impurities.

-

-

Elution:

-

Elute the bound BSA from the column by applying a linear gradient of increasing salt concentration (from 0% to 100% Elution Buffer over 10-20 CV) or by a step elution with a high salt concentration.

-

Collect fractions and monitor the protein elution using a UV detector at 280 nm.

-

-

Analysis:

-

Analyze the collected fractions for BSA purity using SDS-PAGE or HPLC.

-

Affinity chromatography is a highly specific purification method that utilizes the unique binding interaction between a protein and a ligand immobilized on a chromatography resin.[6] For BSA, this can involve immunoaffinity chromatography (using anti-BSA antibodies) or ligands that have a specific affinity for albumin, such as Cibacron Blue.[6]

Starting Material: A complex protein mixture containing BSA.

Reagents:

-

Binding/Wash Buffer: A buffer that promotes the antibody-antigen interaction (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

-

Elution Buffer: A buffer that disrupts the antibody-antigen interaction, typically a low pH buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0).

-

Neutralization Buffer: A buffer to immediately neutralize the eluted fractions (e.g., 1 M Tris-HCl, pH 8.5).

Equipment:

-

Chromatography column with an affinity resin coupled with anti-BSA antibodies.

-

Chromatography system or manual setup.

Procedure:

-

Column Equilibration:

-

Equilibrate the immunoaffinity column with 5-10 CV of Binding/Wash Buffer.

-

-

Sample Loading:

-

Load the sample containing BSA onto the column. The BSA will specifically bind to the immobilized antibodies.

-

-

Washing:

-

Wash the column with an extensive volume (10-20 CV) of Binding/Wash Buffer to remove all non-specifically bound proteins.

-

-

Elution:

-

Elute the bound BSA by applying the low pH Elution Buffer.

-

Collect the eluted fractions into tubes containing a small amount of Neutralization Buffer to immediately raise the pH and prevent denaturation of the BSA.

-

-

Buffer Exchange:

-

Pool the BSA-containing fractions and perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.

-

Comparative Analysis of Purification Methods

The choice of purification method depends on the desired purity, yield, scale, and cost-effectiveness. The following table provides a comparative summary of the primary BSA purification techniques.

| Method | Principle | Typical Purity (%) | Typical Yield | Scalability | Relative Cost | Key Advantages | Key Disadvantages |

| Cohn Cold Ethanol Fractionation | Differential solubility in cold ethanol | 85-96[1][7] | Moderate to High | High | Low | Cost-effective for large-scale initial fractionation.[8] | Use of flammable organic solvents; lower purity compared to modern methods.[7] |

| Heat Shock Fractionation | Differential thermal stability | >98[3] | Moderate | High | Low to Moderate | Simple, rapid, and avoids organic solvents.[4] | Potential for heat-induced aggregation or denaturation.[1] |

| Ion-Exchange Chromatography (IEC) | Separation based on net charge | >98 | High | High | Moderate | High resolution and capacity; well-established for industrial scale.[3] | Requires careful buffer preparation and gradient optimization. |

| Affinity Chromatography | Specific biomolecular interactions | >98[6] | High | Moderate to High | High | Very high specificity and purity in a single step.[6] | High cost of affinity resins; harsh elution conditions can sometimes affect protein activity.[6] |

| Cohn + Liquid Chromatography | Combination of initial fractionation and chromatographic polishing | >99[8] | High | High | Moderate | Combines the cost-effectiveness of Cohn with the high purity of chromatography.[8] | Multi-step process can be more complex and time-consuming. |

Conclusion

The journey of bovine serum albumin purification from the early days of protein chemistry to modern chromatographic techniques reflects the broader advancements in biotechnology. The pioneering work of Edwin Cohn provided a scalable method that was critical for its time and still influences industrial processes. Today, a range of techniques, from heat shock to highly specific affinity chromatography, allows for the production of BSA at various purity levels to meet the diverse needs of the scientific and pharmaceutical communities. The selection of a purification strategy is a balance of desired purity, yield, scale, and economic considerations, with hybrid approaches often providing the optimal solution for large-scale, high-purity production.

References

- 1. Cohn process - Wikipedia [en.wikipedia.org]

- 2. Cohn's fractionation | PPTX [slideshare.net]

- 3. Overview of Albumin and Its Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. conductscience.com [conductscience.com]

- 6. Purification and Characterization of Bovine Serum Albumin Using Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Purification of human albumin by the combination of the method of Cohn with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Bovine Serum Albumin in Cell and Microbial Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine Serum Albumin (BSA), a 66.5 kDa protein isolated from bovine plasma, is a cornerstone supplement in cell and microbial culture. Its ubiquitous presence in culture media stems from a remarkable array of functions that are critical for cellular growth, viability, and productivity. This technical guide provides a comprehensive overview of the pivotal roles of BSA, offering detailed experimental protocols, quantitative data, and visual representations of its mechanisms of action to empower researchers in optimizing their culture systems.

BSA's utility is broad, acting as a nutrient source, a carrier for essential molecules, a stabilizer for enzymes and cell membranes, a detoxifying agent, and a protectant against physical stresses. Its inclusion is particularly crucial in serum-free media formulations, where it compensates for the absence of many components found in fetal bovine serum (FBS). This guide will delve into the specifics of these functions, providing the technical details necessary for practical application in a laboratory setting.

Core Functions of BSA in Culture Systems

Bovine Serum Albumin's impact on cell and microbial culture can be categorized into several key functions, each contributing to a more robust and defined in vitro environment.

Nutrient and Carrier Protein

BSA serves as a rich source of amino acids and acts as a vehicle for the delivery of essential nutrients and other molecules to cells. Its binding and transport capabilities are crucial for substances with low solubility in aqueous media.[1]

-

Fatty Acids and Lipids: BSA binds to fatty acids, facilitating their transport into the cell where they are essential for membrane synthesis and as an energy source.[2] Fatty acid-free BSA is often employed to deliver specific fatty acids to cells in a controlled manner.[3]

-

Hormones and Steroids: It transports hormones and steroids, which are vital for cell signaling and function.[4]

-

Trace Elements: BSA can bind and deliver essential trace elements like selenium, which is a critical component of various enzymes and has growth-promoting effects.[5]

Stabilization and Protection

BSA's stabilizing properties are multifaceted, protecting both cellular structures and other components of the culture medium.

-

Enzyme and Protein Stabilization: It prevents the denaturation and aggregation of sensitive proteins and enzymes in the culture medium, maintaining their biological activity.[6]

-

Cell Membrane Integrity: BSA helps to maintain the integrity of cell membranes, which is particularly important for delicate cell lines and during processes like antibody secretion in hybridoma technology.[1]

-

Shear Stress Reduction: In bioreactors and suspension cultures, BSA can protect cells from mechanical damage caused by shear stress.

-

Antioxidant Activity: By binding to and neutralizing free radicals, BSA reduces oxidative stress in the culture environment, which is beneficial for sensitive cells.[1]

Detoxification

BSA can bind to and sequester toxic substances present in the culture medium, thereby protecting cells from their harmful effects. This includes metabolic byproducts and contaminants that may be introduced through media components.

Blocking Agent

In various immunoassays and cell-based assays, BSA is widely used as a blocking agent to prevent the non-specific binding of antibodies and other proteins to surfaces. This reduces background noise and increases the specificity of the assay.

Quantitative Data on BSA in Cell Culture

The optimal concentration of BSA can vary significantly depending on the cell type, culture system, and the specific application. The following tables summarize key quantitative data on the use of BSA in cell culture.

| Application | Cell Type | BSA Concentration | Key Findings | Reference(s) |

| Hybridoma Culture | Murine Hybridoma | 0.5 - 5 mg/mL | Stimulates growth and monoclonal antibody production. | [5] |

| Murine Hybridoma (CC9C10) | Not specified | Linoleic acid bound to BSA did not inhibit cell growth at high concentrations. | [7] | |

| Serum-Free Media | Various | 1 mg/mL | Commonly found in commercially available serum-free media. | [8] |

| HEK293 | Not specified | Systematic optimization of serum-free media often involves adjusting BSA concentration. | [9] | |

| Cell Viability | MIN6 Cells | 1% - 10% (w/w) | 1-3% BSA initially enhanced MTT to formazan (B1609692) conversion; higher concentrations (6-10%) were inhibitory over 5 days. | [10] |

| HepG2 Cells | 100 - 800 µM (conjugated to fatty acids) | High concentrations of BSA-conjugated palmitate reduced cell viability. | [11] | |

| Microbial Culture | E. coli & S. pneumoniae | 40 g/L | BSA can influence bacterial growth and the efficacy of antibiotics. | [12] |

| S. aureus | 0.1% - 1% | Increasing BSA concentration progressively reduced the antibacterial efficacy of light-activated antimicrobial surfaces. |

| BSA Type | Cell Type | Parameter Measured | Key Findings | Reference(s) |

| Fatty Acid-Free BSA vs. Regular BSA | 832/13 cells (pancreatic β-cells) | Insulin (B600854) Secretion | FFA-free BSA can negatively affect β-cell function compared to regular BSA. Preparing palmitate with FFA-free BSA can rescue insulin secretion. | [1] |

| 832/13 cells | Insulin Secretion | Pretreating with either regular or FFA-free BSA followed by treatment with FFA-free BSA inhibited glucose-stimulated insulin secretion compared to treatment with regular BSA. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments and procedures involving BSA.

Protocol 1: Preparation of Fatty Acid-BSA Complexes for Cell Culture

This protocol describes the preparation of a fatty acid stock solution complexed with fatty acid-free BSA for use in cell culture.[10]

Materials:

-

Fatty acid (e.g., linoleic acid, palmitic acid)

-

Fatty acid-free BSA

-

Ethanol (B145695) (100%)

-

Sterile tissue culture-grade water or 150 mM NaCl

-

Sterile conical tubes (15 mL and 50 mL)

-

0.22 µm sterile filter

-

Water bath at 37°C

-

Shaker or vortex

Procedure:

-

Preparation of 10% (w/v) Fatty Acid-Free BSA Solution: a. Under sterile conditions, dissolve 1 g of fatty acid-free BSA in 10 mL of sterile tissue culture-grade water or 150 mM NaCl. b. Mix gently by inversion until the BSA is completely dissolved. Avoid vigorous vortexing to prevent foaming. c. Sterilize the 10% BSA solution by passing it through a 0.22 µm filter. d. Store the solution at 4°C.

-

Preparation of 150 mM Fatty Acid Stock Solution: a. Weigh out the appropriate amount of fatty acid. For example, for a 1 mL stock of 150 mM linoleic acid sodium salt (MW: 302.4 g/mol ), weigh 45.4 mg. b. Dissolve the fatty acid in 1 mL of 100% ethanol. c. Warm the solution to 37-50°C and vortex periodically until completely dissolved. Prepare this stock fresh or store under nitrogen at -20°C for a limited time.

-

Complexation of Fatty Acid to BSA (to create a 5 mM Fatty Acid Stock): a. In a sterile 15 mL conical tube, warm an appropriate volume of the 10% BSA solution at 37°C for 15-30 minutes. b. To prepare a 5 mM fatty acid-BSA complex with a 6:1 molar ratio, slowly add the 150 mM fatty acid stock solution dropwise to the BSA solution while gently swirling. For example, to make 1 mL of a 5 mM complex, add 33.3 µL of the 150 mM fatty acid stock to 833 µL of the 10% BSA solution (approximately 1.5 mM BSA). c. Incubate the mixture at 37°C for at least 1 hour with gentle shaking to allow for complex formation. d. Bring the final volume to 1 mL with sterile water or buffer if necessary.

-

Use in Cell Culture: a. Thaw the fatty acid-BSA complex at 37°C immediately before use. b. Dilute the stock solution directly into your cell culture medium to achieve the desired final concentration. c. Prepare a control medium containing an equivalent amount of the BSA vehicle (BSA and ethanol without the fatty acid).

Protocol 2: Use of BSA as a Blocking Agent in Western Blotting

This protocol outlines the use of BSA as a blocking agent to prevent non-specific antibody binding in Western blotting.[6][10]

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)

-

Tween-20

-

Bovine Serum Albumin (BSA), Western blot grade

-

Primary and secondary antibodies

-

Shaker

Procedure:

-

Membrane Activation (for PVDF): a. If using a PVDF membrane, activate it by immersing in 100% methanol (B129727) for 15-30 seconds. b. Rinse the membrane with deionized water.

-

Blocking Step: a. Prepare a blocking buffer of 1-5% (w/v) BSA in TBS or PBS containing 0.1% (v/v) Tween-20 (TBST or PBST). A common concentration is 3% BSA. b. Immerse the membrane completely in the blocking buffer. c. Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation on a shaker.

-

Primary Antibody Incubation: a. Dilute the primary antibody in the blocking buffer (or a fresh solution of 1% BSA in TBST/PBST) to the recommended concentration. b. Decant the blocking buffer from the membrane. c. Add the diluted primary antibody to the membrane and incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

Washing: a. Decant the primary antibody solution. b. Wash the membrane three times for 5-10 minutes each with TBST/PBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: a. Dilute the enzyme-conjugated secondary antibody in blocking buffer or 1% BSA in TBST/PBST. b. Add the diluted secondary antibody to the membrane and incubate for 1 hour at room temperature with gentle agitation.

-

Final Washes and Detection: a. Decant the secondary antibody solution. b. Wash the membrane three to four times for 5-10 minutes each with TBST/PBST. c. Proceed with chemiluminescent or colorimetric detection as per the manufacturer's instructions.

Protocol 3: Cryopreservation of Mammalian Cells Using BSA

This protocol details the use of BSA as a protein source in cryopreservation media for freezing mammalian cells.

Materials:

-

Healthy, actively growing cell culture

-

Complete growth medium

-

Cryoprotectant (e.g., DMSO or glycerol)

-

Bovine Serum Albumin (BSA), cell culture grade

-

Cryovials

-

Controlled-rate freezing container or isopropanol (B130326) chamber

-

-80°C freezer and liquid nitrogen storage

Procedure:

-

Cell Preparation: a. Harvest cells from culture during the logarithmic growth phase. b. Centrifuge the cell suspension at 100-200 x g for 5-10 minutes to pellet the cells. c. Aspirate the supernatant and resuspend the cell pellet in a small volume of fresh, cold complete growth medium. d. Perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability should be above 90%.

-

Preparation of Freezing Medium: a. Prepare the freezing medium. A common formulation is:

- 70-90% complete growth medium

- 10% cryoprotectant (e.g., DMSO)

- 10-20% FBS or a high concentration of BSA (e.g., 10-20% w/v) if a serum-free formulation is desired. For serum-free cultures, BSA is essential to protect the cells during freezing. b. Mix the components thoroughly and keep the freezing medium on ice.

-

Freezing Procedure: a. Adjust the cell concentration in the cold freezing medium to the desired density (typically 1 x 10^6 to 1 x 10^7 cells/mL). b. Aliquot 1 mL of the cell suspension into pre-labeled cryovials. c. Place the cryovials in a controlled-rate freezing container (which provides a cooling rate of approximately -1°C/minute) and place it in a -80°C freezer overnight. d. The following day, transfer the cryovials to a liquid nitrogen storage tank for long-term storage.

Signaling Pathways and Experimental Workflows

BSA's role extends beyond a passive supplement; it can actively influence cellular signaling and is a key component in various experimental workflows.

BSA's Role in Modulating Immune Cell Signaling